3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

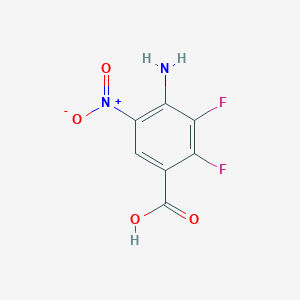

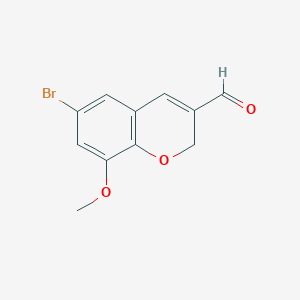

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a synthetic compound . It is a non-diuretic benzothiadiazine derivative . The compound has a molecular weight of 259.76 .

Synthesis Analysis

The synthesis of 3-Benzylamino-1,2-Benzisothiazole 1,1-Dioxide involves heating a solution of benzylamine and 3-chloro-1,1-dioxo-1,2-benzisothiazole in tetrahydrofuran under reflux .

Molecular Structure Analysis

Structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide by X-ray diffraction method reveals C–N bond lengths very similar to the correspondent ether pseudo saccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short . The central C–N–C bond angle is close to 120° .

Chemical Reactions Analysis

The reactivity of similar compounds but derivatives of amines, were studied under the same reduced conditions but were not succeed . A variety of other functional groups has been reduced under mild conditions and without need of hydrogen gas .

科学研究应用

Antimicrobial Applications

The benzothiadiazine dioxide scaffold, to which the compound is related, has been reported to exhibit antimicrobial properties . This compound could potentially be modified to enhance its activity against a variety of microbial pathogens. Research could focus on synthesizing derivatives and testing them against bacterial and fungal strains to determine their efficacy and spectrum of activity .

Antiviral Research

Similar to its antimicrobial potential, the compound may also be investigated for its antiviral capabilities . The structural similarity to benzothiadiazine dioxides suggests that it could interact with viral proteins or enzymes, disrupting viral replication. Studies could involve screening against common viruses and assessing the compound’s mechanism of action .

Antihypertensive Effects

The benzothiadiazine dioxide ring system has been associated with antihypertensive effects . As such, “3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride” could be explored as a candidate for blood pressure regulation. Research might include in vivo studies to evaluate its cardiovascular effects and potential as a therapeutic agent .

Antidiabetic Activity

There is evidence that benzothiadiazine dioxides can act as antidiabetic agents . Investigating this compound for antidiabetic activity could involve studying its effects on insulin secretion or glucose metabolism. This research could lead to the development of new treatments for diabetes .

Anticancer Properties

The compound’s framework suggests potential use in cancer therapy . It could be studied for its ability to inhibit cancer cell growth or induce apoptosis. Research might include cell line studies to assess its cytotoxicity and potential as an adjunct to existing cancer treatments .

KATP Channel Activation

Benzothiadiazine dioxides have been known to act as KATP channel activators . This compound could be researched for its effects on potassium channels, which play a crucial role in cellular functions. Applications might include the treatment of diseases related to channelopathies .

AMPA Receptor Modulation

The compound could serve as a modulator for AMPA receptors , which are involved in fast synaptic transmission in the CNS. This application could lead to the development of new drugs for neurological disorders. Research would focus on the compound’s binding affinity and its effect on neurotransmission .

Peptide and Dipeptide Moiety Incorporation

Recent developments include the incorporation of peptide and dipeptide moieties into the 3-substituent side chains of benzothiadiazine dioxides. This compound could be modified to include such moieties, potentially leading to enhanced biological activity and new therapeutic applications .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s worth noting that similar compounds, such as benzothiadiazine-derived positive allosteric modulators, have been found to exhibit binding affinities at the ampa receptor .

Biochemical Pathways

Compounds with a similar structure have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSSXXRHGRLDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)